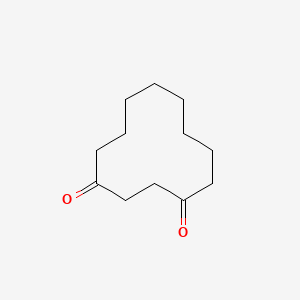

Cyclododecane-1,4-dione

Descripción general

Descripción

Cyclododecane-1,4-dione is an organic compound with the molecular formula C₁₂H₂₀O₂ It is a cyclic diketone, meaning it contains two ketone functional groups within a twelve-membered carbon ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclododecane-1,4-dione can be synthesized through several methods. One common approach involves the oxidation of cyclododecane using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the selective formation of the diketone.

Industrial Production Methods: In an industrial setting, this compound is often produced through catalytic processes. The trimerization of butadiene to form cyclododecatriene, followed by hydrogenation, is a key step in the production of cyclododecane, which can then be oxidized to yield this compound .

Análisis De Reacciones Químicas

Types of Reactions: Cyclododecane-1,4-dione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids.

Reduction: Reduction reactions typically yield alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products:

Oxidation: Cyclododecanedioic acid.

Reduction: Cyclododecanol.

Substitution: Various substituted cyclododecanes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis and Properties

Cyclododecane-1,4-dione is synthesized through various methods, often involving the oxidation of cyclododecane or its derivatives. The compound exhibits unique structural properties due to its cyclic diketone configuration, which influences its reactivity and interaction with other molecules.

Pharmaceutical Applications

This compound serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that lead to biologically active molecules.

Case Study: Synthesis of Antimalarial Agents

A notable application involves the preparation of 1,1-dihydroperoxy-cyclododecane (DOD), derived from this compound. DOD has been utilized as an oxidizer in the synthesis of antimalarial agents, showcasing the compound's relevance in drug development .

Material Science Applications

The compound is also explored for its potential use in materials science, especially in polymer chemistry.

Polymerization Processes

This compound can undergo polymerization reactions leading to the formation of novel polymeric materials. For example, its derivatives are used in ring-opening polymerization processes to create lactams that are precursors for nylon production .

Catalytic Applications

This compound plays a role as a catalyst or a catalyst precursor in various chemical reactions.

Example: Catalytic Activity

Research indicates that cyclododecane derivatives can act as effective catalysts in organic transformations. For instance, they have been employed in the Beckmann rearrangement process to convert ketones into amides .

Data Tables

The following tables summarize key findings related to the applications and properties of this compound.

Mecanismo De Acción

The mechanism by which cyclododecane-1,4-dione exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and the environment in which the compound is used .

Comparación Con Compuestos Similares

Cyclododecane-1,4-dione can be compared to other cyclic diketones and cycloalkanes:

Cyclohexane-1,4-dione: A smaller ring structure with similar reactivity but different physical properties.

Cyclooctane-1,4-dione: An eight-membered ring diketone with distinct chemical behavior.

Cyclododecane: The parent hydrocarbon, which lacks the ketone functional groups and thus has different reactivity and applications.

This compound is unique due to its twelve-membered ring structure, which provides a balance between ring strain and stability, making it a versatile compound in various chemical reactions and applications.

Actividad Biológica

Cyclododecane-1,4-dione is a cyclic diketone that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as an important synthetic intermediate in the development of various bioactive molecules. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

This compound can be synthesized through several methods, including oxidation of cyclododecanone and other cyclododecane derivatives. The synthesis typically involves the use of oxidizing agents such as potassium permanganate or ozone, which facilitate the conversion of cyclododecanone into the diketone form. This compound acts as a precursor for various derivatives that exhibit significant biological activities.

Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects. Its mechanism involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.

- Antioxidant Activity : The compound has demonstrated antioxidant properties in various assays, indicating its potential to scavenge free radicals and reduce oxidative stress.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity | Methodology | Findings |

|---|---|---|

| Antimicrobial | Disk diffusion method against Staphylococcus aureus and Pseudomonas aeruginosa | Inhibition zones were observed, indicating effectiveness. |

| Anti-inflammatory | Carrageenan-induced paw edema model | Significant reduction in edema compared to control. |

| Antioxidant | DPPH radical scavenging assay | IC50 values indicated strong scavenging activity. |

Detailed Research Findings

- Antimicrobial Studies : A study published in 2020 evaluated the antibacterial effects of this compound against common pathogens. The results indicated significant inhibition zones comparable to standard antibiotics .

- Anti-inflammatory Mechanism : In a carrageenan-induced paw edema model, this compound demonstrated notable anti-inflammatory activity by reducing paw swelling significantly compared to controls .

- Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH radical scavenging assays where this compound exhibited strong scavenging activity with an IC50 value lower than many known antioxidants .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between this compound and target proteins involved in its biological activities. Docking simulations suggest that the compound binds effectively to sites on enzymes associated with inflammation and microbial resistance .

Propiedades

IUPAC Name |

cyclododecane-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c13-11-7-5-3-1-2-4-6-8-12(14)10-9-11/h1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXPKIQTLFXNSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC(=O)CCC(=O)CCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.